5,8-Dichloropyrido[2,3-d]pyridazine
Description
Pyrido[2,3-d]pyridazine (B3350097) as a Privileged Heterocyclic Scaffold
The concept of "privileged structures" in drug discovery refers to molecular scaffolds that are capable of binding to multiple biological targets, thus serving as a versatile template for the development of new therapeutic agents. nih.gov The Pyrido[2,3-d]pyrimidine (B1209978) scaffold, a related structure, is considered a favored heterocyclic scaffold due to its resemblance to DNA bases. nih.gov
The fusion of a pyridine (B92270) and a pyrimidine (B1678525) ring results in pyridopyrimidines, which are ortho-fused bicyclic heterocyclic structures. nih.gov Depending on the position of the nitrogen atom in the pyridine ring, there are four possible isomeric structures for pyridopyrimidines. jocpr.com Pyrido[2,3-d]pyrimidines are the most abundant isomer found in the literature. jocpr.com Similarly, the Pyrido[2,3-d]pyridazine system is part of a family of isomeric structures derived from the fusion of pyridine and pyridazine (B1198779) rings.
| Isomeric Forms of Pyridopyrimidine |
| Pyrido[2,3-d]pyrimidine |
| Pyrido[3,2-d]pyrimidine |
| Pyrido[3,4-d]pyrimidine |
| Pyrido[4,3-d]pyrimidine |
This table showcases the four main isomeric structures of pyridopyrimidine, highlighting the diversity of this heterocyclic family.
The Pyrido[2,3-d]pyridazine scaffold and its analogues are of significant interest in drug discovery due to their wide spectrum of biological activities. jocpr.com Derivatives of the related pyrido[2,3-d]pyrimidine scaffold have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govjocpr.com These compounds often function as inhibitors of various enzymes, such as kinases, which are crucial in cell signaling pathways. nih.govmdpi.com For instance, certain pyrido[2,3-d]pyridazine-2,8-dione derivatives have shown potential as anti-inflammatory agents by dually inhibiting COX-1 and COX-2 enzymes. nih.govrsc.org
Overview of 5,8-Dichloropyrido[2,3-d]pyridazine within the Pyridopyridazine (B8481360) System
Within the broader family of pyridopyridazines, this compound stands out as a key synthetic intermediate. Its unique structural characteristics make it a valuable building block for more complex molecules.
This compound is a nitrogen-rich heterocyclic compound characterized by a fused pyridine-pyridazine scaffold with chlorine substituents at the 5- and 8-positions. This structure combines aromaticity with electrophilic reactivity, primarily due to the electron-withdrawing nature of the two chlorine atoms.
| Chemical Properties of this compound | |
| Molecular Formula | C₇H₃Cl₂N₃ uni.lu |
| Molecular Weight | 200.02 g/mol 3wpharm.com |
| IUPAC Name | This compound uni.lu |
| CAS Number | 703-33-3 3wpharm.com |
This table provides key chemical identifiers and properties for this compound.
The primary significance of this compound lies in its role as a versatile intermediate in chemical synthesis. The chlorine atoms on the pyridazine ring are susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. This reactivity enables chemists to synthesize a library of derivatives with diverse structures and potential biological activities. The synthesis of this compound often starts from precursors like 2,3-pyridinedicarboxylic acid.
The ability to readily modify the core structure of this compound makes it an important tool for developing novel compounds for medicinal and materials science applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,8-dichloropyrido[2,3-d]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3/c8-6-4-2-1-3-10-5(4)7(9)12-11-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGKPMNRSDSBMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NN=C2Cl)Cl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40299537 | |
| Record name | 5,8-dichloropyrido[2,3-d]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40299537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
703-33-3 | |
| Record name | 5,8-Dichloropyrido[2,3-d]pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=703-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8-Dichloropyrido(2,3-d)pyridazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000703333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 703-33-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131225 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,8-dichloropyrido[2,3-d]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40299537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,8-dichloropyrido[2,3-d]pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 5,8 Dichloropyrido 2,3 D Pyridazine and Its Derivatives
Direct Chlorination Approaches
Direct chlorination methods are a common strategy for introducing chlorine atoms onto the pyridopyridazine (B8481360) ring system. These methods typically involve the treatment of a suitable precursor with a chlorinating agent.
The direct chlorination of pyridopyridazine precursors is a fundamental approach to obtaining polychlorinated derivatives. This process often involves harsh reagents and conditions to achieve the desired level of chlorination.
The introduction of chlorine atoms onto the pyridopyridazine ring system is not random; it follows specific regioselective patterns that are influenced by the electronic nature of the heterocyclic core and the reaction conditions. While specific studies on the regioselectivity of 5,8-Dichloropyrido[2,3-d]pyridazine are not extensively detailed in the provided context, general principles of electrophilic substitution on related nitrogen-containing heterocycles offer valuable insights. For instance, in the chlorination of 2-aminopyridines and 2-aminodiazines, the position of chlorination is highly dependent on the existing substituent pattern. rsc.org Flavin-dependent halogenases, a class of enzymes, exhibit remarkable regioselectivity in the chlorination of tryptophan, highlighting the controlled manner in which chlorine can be introduced into a molecule. nih.gov In the context of 2,4-dichloroquinazolines, theoretical calculations have shown that the carbon at the 4-position is more susceptible to nucleophilic attack, indicating a predictable regioselectivity. mdpi.com
A prevalent and effective method for the synthesis of this compound involves the chlorination of a 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione (B1593632) intermediate. This two-step process begins with the formation of the dione (B5365651) precursor, followed by a chlorination reaction that replaces the two carbonyl groups with chlorine atoms.
Phosphorous oxychloride (POCl₃) is a widely used and potent reagent for the chlorination of heterocyclic compounds containing hydroxyl or carbonyl groups. nih.govresearchgate.netwikipedia.org In the synthesis of this compound, POCl₃ is instrumental in converting the 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione intermediate to the target dichloro compound. mdpi.com The reaction typically involves heating the dione precursor in the presence of excess POCl₃, often with a base such as pyridine (B92270). nih.gov This method is not only effective for producing chlorinated pyridopyridazines but is also a general procedure for the chlorination of other hydroxy-heterocycles like hydroxypyrimidines and quinolones. nih.gov The efficiency of this reaction can be high, with some procedures reporting yields of approximately 85% for the final chlorinated product.
| Step | Reagents/Conditions | Product | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| Dehydration | 2,3-Pyridine Dicarboxylic Acid, Acetic anhydride, 110°C | Intermediate Anhydride | - | - |
| Formation of Intermediate | Hydrazine (B178648) hydrate, 95°C | 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione | ~85 | 160-190 |
| Chlorination | Phosphorous oxychloride, Pyridine | Crude this compound | - | - |
| Final Precipitation | Dilute hydrochloric acid | This compound | ~85 | 271-274.9 |
Chlorination of Dihydropyrido[2,3-d]pyridazine-5,8-dione Precursors
Multi-Component and Cascade Reactions for Pyrido[2,3-d]pyrimidine (B1209978) Scaffolds
While direct chlorination is a key method for obtaining this compound, the broader family of pyrido[2,3-d]pyrimidines, which are structurally related, can be synthesized through versatile multi-component reactions (MCRs). tandfonline.comorgchemres.orgacs.org These reactions offer an efficient and atom-economical approach to constructing complex heterocyclic systems in a single step from multiple starting materials. orgchemres.org Although the provided information does not directly describe the synthesis of the dichloro derivative via MCRs, the general strategies for assembling the core pyrido[2,3-d]pyrimidine scaffold are highly relevant and potentially adaptable.
Microwave-Assisted Cyclocondensation Reactions
Microwave-assisted organic synthesis has emerged as a powerful tool, offering significant advantages over conventional heating methods, such as dramatic reaction rate acceleration, shorter reaction times, higher yields, and improved product purity. nih.gov These benefits are particularly evident in the synthesis of azaheterocycles, including pyridopyridazine and pyridopyrimidine derivatives. nih.goveurekaselect.com The application of microwave irradiation can facilitate cyclocondensation reactions that are often sluggish or require harsh conditions under traditional heating. researchgate.net
In many cases, reactions that did not proceed with conventional heating could be successfully carried out under microwave irradiation, yielding the desired heterocyclic products in moderate to good yields. nih.gov For instance, the synthesis of various pyrimidine (B1678525) derivatives has seen reaction times decrease from several hours to just a few minutes, with yields increasing by 10-15%. nih.gov This rapid and efficient heating is due to the direct interaction of microwave energy with polar molecules in the reaction mixture, a mechanism fundamentally different from the slow heat transfer of conventional methods. researchgate.net Furthermore, many of these reactions can be performed under solvent-free conditions, aligning with the principles of green chemistry. researchgate.netrsc.org
The table below illustrates the typical improvements observed when switching from conventional heating to microwave irradiation for the synthesis of pyridine derivatives in a one-pot, four-component reaction.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyridine Derivatives
| Entry | Product | Conventional Method (Time, h) | Conventional Yield (%) | Microwave Method (Time, min) | Microwave Yield (%) |
|---|---|---|---|---|---|
| 1 | 5a | 10 | 75 | 5 | 92 |
| 2 | 5b | 12 | 70 | 7 | 88 |
| 3 | 5c | 10 | 78 | 5 | 94 |
| 4 | 5d | 15 | 65 | 7 | 82 |
| 5 | 5e | 12 | 72 | 6 | 89 |
| 6 | 5f | 15 | 68 | 7 | 85 |
| 7 | 5g | 12 | 70 | 6 | 88 |
| 8 | 5h | 10 | 75 | 5 | 90 |
Data adapted from research on pyridine synthesis, demonstrating a general trend applicable to related heterocycles. nih.gov
Nanocatalyst-Supported Synthesis
The use of nanocatalysts represents a significant advancement in chemical synthesis, providing high efficiency, selectivity, and opportunities for green chemistry. These catalysts are characterized by their large surface-area-to-volume ratio, which leads to enhanced catalytic activity.
Magnetic Fe₃O₄@TiO₂@NH₂@PMo₁₂O₄₀ and Nano-Magnetite Catalysts
Magnetic nanoparticles (MNPs), particularly those with an iron oxide (Fe₃O₄) core, have garnered substantial interest as catalyst supports. researchgate.netbibliotekanauki.pl Their primary advantage is the ease of separation from the reaction mixture using an external magnet, allowing for simple catalyst recovery and reuse without significant loss of activity over multiple cycles. researchgate.netjmchemsci.com This circumvents the need for costly and time-consuming filtration or chromatographic separation.
To enhance their catalytic function and stability, these Fe₃O₄ cores are often coated with other materials. A shell of titanium dioxide (TiO₂) can be applied to the magnetite core, sometimes doped with other elements like sulfur (Fe₃O₄@S–TiO₂), to create a robust and highly active catalyst. researchgate.net These core-shell nanocomposites have proven effective in synthesizing various heterocyclic compounds, including tetrahydropyridines, under solvent-free conditions with high yields. researchgate.netresearchgate.net The synthesis of these catalysts often involves methods like co-precipitation or hydrothermal techniques. researchgate.netmdpi.com For example, Fe₃O₄ nanoparticles can be prepared by co-precipitating FeCl₃ and FeCl₂ salts with a base, followed by surface modification with the desired catalytic shell. researchgate.netmdpi.com
The catalytic system mentioned in the outline, Magnetic Fe₃O₄@TiO₂@NH₂@PMo₁₂O₄₀, represents a highly functionalized version of this technology. While direct synthesis of this compound using this specific catalyst is not detailed in the provided results, the components serve clear functions. The Fe₃O₄ core provides magnetic separability. The TiO₂ shell acts as a stable and robust support. The amine functionalization (-NH₂) can provide basic sites for catalysis, and the phosphomolybdic acid (H₃PMo₁₂O₄₀) component introduces strong Brønsted acid sites, making it a versatile acid-base bifunctional catalyst suitable for complex multi-step reactions. Related nanocatalysts bearing pyridoyl-sulfonic acid have been designed for the synthesis of pyranopyrazoles, demonstrating the modularity and potential of this approach. researchgate.net
Metal-Organic Frameworks (MOFs) in Pyridopyrimidine Synthesis
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. google.commdpi.com Their defining features include exceptionally high surface areas, tunable pore sizes, and chemically versatile structures, making them promising candidates for applications in gas storage, separation, and heterogeneous catalysis. google.comresearchgate.net
In the context of pyridopyrimidine synthesis, MOFs can be designed to incorporate catalytically active sites or specific functionalities within their framework. For instance, MOFs have been synthesized using ligands that contain pyrimidine or pyridine groups. researchgate.netresearchgate.net A notable example is UTSA-76a, a MOF with pyrimidine groups on its linker that exhibits dynamic behavior. researchgate.net While primarily studied for methane (B114726) storage, the presence of these nitrogen-containing heterocyclic groups within the MOF structure highlights the potential for these materials to act as "heterogenized" ligands or catalysts. Uncoordinated pyridine groups within a MOF can serve as Lewis base sites, facilitating various organic transformations. researchgate.net The synthesis of these specialized MOFs is often achieved through solvothermal or, more recently, solvent-free mechanochemical procedures. mdpi.com Although direct use of MOFs for the synthesis of this compound is an emerging area, their tunable nature and proven catalytic capabilities in other areas suggest significant potential. google.com
Magnetized Deionized Water as a Green Solvent
A novel and environmentally benign approach in chemical synthesis involves the use of magnetized deionized water (MDW) as a reaction solvent. rsc.orgrsc.org This green technology involves exposing distilled water to a magnetic field, which is reported to alter its physical properties, such as pH, hydrogen bonding, and surface tension. rsc.orgnih.gov Proponents of this method claim that these changes can lead to accelerated reaction rates and higher yields compared to using ordinary distilled water, often without the need for any additional catalysts. rsc.orgnih.gov
MDW has been employed as a medium for various reactions, including the N-arylation of secondary amines and the one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones. rsc.orgnih.gov In some cases, using MDW reportedly shortened reaction times from hours to minutes and significantly increased product yields. nih.gov The preparation of MDW is simple, requiring only that the water be placed in a magnetic field for a period before use. researchgate.net It is important to note, however, that several key papers in this area have since been retracted, and the reproducibility and underlying mechanism of the magnetic field's effect on water as a solvent remain subjects of scientific debate. rsc.orgrsc.orgnih.gov
One-Pot, Three-Component Reactions
One-pot, multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single vessel to form a final product that incorporates portions of all starting materials. researchgate.netmdpi.com This approach is a cornerstone of green chemistry and drug discovery, as it minimizes waste, reduces the number of purification steps, saves time and energy, and allows for the rapid generation of molecular diversity. researchgate.netorgchemres.org
The synthesis of pyridopyrimidine derivatives is well-suited to MCR strategies. A number of protocols have been developed for the three-component synthesis of the pyrido[2,3-d]pyrimidine core. researchgate.net A typical reaction might involve the condensation of an aminopyrimidine, an aldehyde, and a compound with an active methylene (B1212753) group, such as an alkyl nitrile or malononitrile. researchgate.netresearchgate.net These reactions can be performed under various conditions, including catalyst-free ultrasonic irradiation or using catalysts in aqueous media, leading to high yields (often 79-89%) and short reaction times (25-40 minutes). researchgate.netresearchgate.net
Table 2: Examples of One-Pot, Three-Component Synthesis of Pyrimidine Derivatives
| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5-Amino-1-phenyl-1H-1,2,4-triazole | Aromatic Aldehyde | Ethyl Acetoacetate | APTS catalyst, Ethanol, Reflux | Good | mdpi.com |
| 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile | 6-amino-(ethylthio)pyrimidine-4(3H)-one | Arylaldehyde | Ultrasonic irradiation, Catalyst-free | 79-89 | researchgate.net |
| Aldehyde | Alkyl Nitrile | Aminopyrimidine | TEBAC catalyst, Water | Good | researchgate.net |
This table summarizes various reported multi-component reactions for synthesizing fused pyrimidine systems.
The development of novel pyrazolo[3,4-b]pyridines through one-pot synthesis further underscores the power of this methodology for creating complex heterocyclic structures with potential biological activity. nih.gov
Photoinduced Oxidative Dehydrogenation in Pyrido[2,3-d]pyrimidin-7(8H)-ones
The final step in the synthesis of certain biologically active pyrido[2,3-d]pyrimidin-7(8H)-ones often involves a dehydrogenation to create a C5-C6 double bond, a structural feature that can be crucial for their function. rsc.orgresearchgate.net However, this transformation has historically been challenging. csic.es A significant breakthrough was a serendipitous discovery of an autocatalytic photochemical dehydrogenation process. rsc.orgcsic.es
This method involves irradiating the corresponding 5,6-dihydro derivative with light (at 365 or 450 nm) in dimethyl sulfoxide (B87167) (DMSO) at room temperature, in the presence of air. rsc.orgcsic.es Remarkably, the reaction proceeds without the need for any external photosensitizer. researchgate.net The process is autocatalytic, meaning a product of the reaction helps to catalyze the reaction itself. rsc.org Detailed mechanistic studies, including NMR spectroscopy and EPR experiments, suggest the formation of a long-lived radical species during the reaction, with hydrogen peroxide being formed as a byproduct. rsc.orgcsic.es This simple and efficient method provides a valuable tool for accessing C5-C6 unsaturated pyrido[2,3-d]pyrimidin-7(8H)-ones from their more readily available saturated precursors. researchgate.net
Chemical Transformations and Reactivity Studies of 5,8 Dichloropyrido 2,3 D Pyridazine
Nucleophilic Aromatic Substitution (SNAr) Reactions
The most prominent feature of the chemical reactivity of 5,8-Dichloropyrido[2,3-d]pyridazine is its susceptibility to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atoms in both the pyridine (B92270) and pyridazine (B1198779) rings significantly activates the carbon atoms attached to the chlorine atoms (C5 and C8), facilitating the displacement of the chloride leaving groups by a wide range of nucleophiles. These reactions are fundamental to the synthetic utility of this compound, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
The two chlorine atoms at the C5 and C8 positions are active sites for substitution. Depending on the reaction conditions and the nucleophile used, either monosubstituted or disubstituted products can be obtained.
The electron-deficient pyrido[2,3-d]pyridazine (B3350097) ring system makes the C5 and C8 positions susceptible to attack by both oxygen- and nitrogen-centered nucleophiles. While specific studies detailing the reactions of this compound with all common nucleophiles are not extensively documented, its reactivity can be inferred from the behavior of analogous chlorinated aza-aromatic compounds. nih.govwur.nl
Hydroxide (B78521) and Alkoxides: Reaction with hydroxide sources, such as sodium hydroxide, would lead to the formation of chlorohydroxypyrido[2,3-d]pyridazines and ultimately the dihydroxy derivative. Similarly, alkoxides like sodium methoxide (B1231860) or ethoxide are expected to yield the corresponding mono- and di-alkoxy products.
Ammonia (B1221849) and Anilines: As strong nitrogen nucleophiles, ammonia and various substituted anilines are predicted to displace the chlorine atoms to furnish amino-substituted derivatives. These reactions are common for related heterocycles like dichloropyrimidines and dichloroquinazolines. wuxiapptec.commdpi.com
Hydrazine (B178648): Hydrazine is a particularly reactive nucleophile that readily displaces halogens on electron-poor heterocyclic systems. nih.gov Its reaction with this compound would be expected to yield 5-chloro-8-hydrazinyl- and/or 8-chloro-5-hydrazinylpyrido[2,3-d]pyridazine, followed by the dihydrazinyl product under more forcing conditions.
Thiourea: Thiourea can act as a sulfur nucleophile to displace the chloride ions, typically leading to the formation of a thione derivative after hydrolysis of the initial isothiouronium salt intermediate.
The table below summarizes the expected products from the reaction of this compound with these common nucleophiles.
| Nucleophile | Reagent Example | Expected Product Type (Monosubstituted) | Expected Product Type (Disubstituted) |
| Hydroxide | NaOH | 5-Chloro-8-hydroxypyrido[2,3-d]pyridazine | 5,8-Dihydroxypyrido[2,3-d]pyridazine |
| Alkoxide | NaOCH₃ | 5-Chloro-8-methoxypyrido[2,3-d]pyridazine | 5,8-Dimethoxypyrido[2,3-d]pyridazine |
| Ammonia | NH₃ | 5-Amino-8-chloropyrido[2,3-d]pyridazine | 5,8-Diaminopyrido[2,3-d]pyridazine |
| Aniline | PhNH₂ | 8-Chloro-5-(phenylamino)pyrido[2,3-d]pyridazine | 5,8-Bis(phenylamino)pyrido[2,3-d]pyridazine |
| Hydrazine | N₂H₄ | 5-Chloro-8-hydrazinylpyrido[2,3-d]pyridazine | 5,8-Dihydrazinylpyrido[2,3-d]pyridazine |
| Thiourea | (NH₂)₂CS | 8-Chloropyrido[2,3-d]pyridazine-5(6H)-thione | Pyrido[2,3-d]pyridazine-5,8(6H,7H)-dithione |
Selective replacement of a single chlorine atom can be achieved by carefully controlling the reaction stoichiometry (i.e., using one equivalent of the nucleophile) and temperature. This monosubstitution results in the formation of a mixture of two potential regioisomers: the 5-substituted-8-chloro product and the 8-substituted-5-chloro product. The ratio of these isomers is dictated by the relative electrophilicity of the C5 and C8 positions.
A significant synthetic challenge is achieving regioselective displacement of only one chlorine atom. The electronic environments of the C5 and C8 positions, while different, can be similar enough to lead to the formation of a mixture of the two possible monosubstituted isomers. This often necessitates chromatographic separation, which can be difficult and result in lower isolated yields of the desired isomer. Furthermore, the reactivity of the monosubstituted product can be comparable to or even greater than the starting dichloro compound, making it difficult to prevent the formation of the disubstituted product, even when using a limited amount of the nucleophile. This issue is common in the chemistry of dihalogenated heterocycles like 2,4-dichloropyrimidines, where product distribution can be highly sensitive to reaction conditions and substituents. wuxiapptec.com
The reactivity of this compound in SNAr reactions is generally high due to the presence of three electron-withdrawing nitrogen atoms in the fused-ring system.
Compared to Dichloropyridines: It is significantly more reactive than dichloropyridines. The additional two nitrogen atoms in the pyridazine ring strongly decrease the electron density of the aromatic system, making it more susceptible to nucleophilic attack.
Compared to Dichloropyrimidines: Its reactivity is comparable to that of highly activated dichloropyrimidines. For example, in 2,4-dichloropyrimidine, the C4 position is generally the most reactive site for nucleophilic attack. wuxiapptec.com In this compound, both chlorine atoms are activated by the adjacent pyridazine nitrogens and the fused pyridine ring, leading to high reactivity at both sites.
The question of which chlorine atom is displaced first—the one at C5 or C8—is a matter of regioselectivity. This is governed by the relative electrophilicity of the two carbon centers. The electronic distribution is a result of the combined inductive (-I) and mesomeric (-M) effects of the ring nitrogen atoms.
The C5 position is para to the N7 atom and ortho to the pyridine nitrogen (N1), while the C8 position is ortho to the N7 atom. In related systems like 2,4-dichloroquinazolines, the C4 position is found to be more susceptible to nucleophilic attack than the C2 position. mdpi.com This is often rationalized by analyzing the lowest unoccupied molecular orbital (LUMO), where the position with the larger LUMO coefficient is predicted to be the more electrophilic site. mdpi.com Without specific experimental or computational data for this compound, it is difficult to definitively assign the more reactive position. However, it is certain that a kinetic preference for one site over the other exists, which could be exploited to synthesize specific regioisomers under carefully controlled conditions.
Displacement of Chloride Atoms with Various Nucleophiles
The presence of two chlorine atoms on the pyrido[2,3-d]pyridazine core renders this compound a versatile building block for the synthesis of a wide array of functionalized derivatives. The chlorine atoms serve as reactive handles for various transformations, most notably cross-coupling and nucleophilic substitution reactions.
Palladium-Catalyzed Cross-Coupling for Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse substituents onto the this compound scaffold. These reactions typically proceed through a common catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The reactivity of the halogen leaving groups generally follows the order I > Br > OTf >> Cl > F, which can present a challenge for dichloro-compounds, often requiring robust catalyst systems. libretexts.org
In the context of dichlorinated heteroaromatic compounds, Suzuki-Miyaura coupling, which utilizes organoboron reagents, is a widely employed method for creating biaryl structures. The functionalization of the this compound core can be achieved by reacting it with various arylboronic acids. An efficient catalyst system for such transformations often consists of a palladium source like Palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), combined with a suitable phosphine (B1218219) ligand and a base. libretexts.orgresearchgate.net For instance, systems like Pd(OAc)₂/PPh₃ with a base such as potassium phosphate (B84403) (K₃PO₄) have been proven effective for the diarylation of similar dichlorinated heterocycles. researchgate.net
The general scheme for a Suzuki-Miyaura reaction on this scaffold would involve the coupling of this compound with an arylboronic acid in the presence of a palladium catalyst and a base. Depending on the stoichiometry and reaction conditions, either monosubstitution or disubstitution can be achieved.
Table 1: Representative Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling
| Component | Example | Role |
|---|---|---|
| Dichloro-substrate | This compound | Electrophile |
| Organometallic Reagent | Arylboronic Acid | Nucleophile Source |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst |
| Ligand | PPh₃, dppf | Stabilizes and activates the catalyst |
| Base | K₃PO₄, Cs₂CO₃ | Activates the organoboron species |
Other palladium-catalyzed reactions like Negishi (using organozinc) and Kumada (using organomagnesium) couplings can also be applied to install a variety of alkyl and heteroaryl groups that are sometimes challenging to introduce via Suzuki coupling. nih.gov
Regioselective Cross-Coupling Strategies
A significant challenge and opportunity in the functionalization of this compound is achieving regioselectivity—the ability to selectively react at either the C-5 or C-8 position. The two chlorine atoms exhibit different electronic and steric environments, which can be exploited to control the site of the reaction.
Strategies to achieve regioselectivity often rely on the precise control of reaction conditions, particularly the choice of catalyst, ligand, and reaction temperature. For structurally analogous di-chloroheterocycles, it has been demonstrated that different palladium catalysts and ligands can direct coupling to specific positions. nih.govnih.gov For example, using a bulky N-heterocyclic carbene (NHC) ligand like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) with a palladium source has been shown to favor coupling at sterically accessible positions on other dichlorinated systems. nih.gov
Furthermore, sequential functionalization is a key strategy. A first cross-coupling reaction can be performed under conditions that favor monosubstitution. After isolation of the mono-arylated or mono-alkylated product, a second, different coupling partner can be introduced in a subsequent step. This allows for the synthesis of unsymmetrically substituted pyrido[2,3-d]pyridazines. The difference in reactivity between the C-5 and C-8 positions can be influenced by the electronic effects of the pyridine and pyridazine rings.
Another approach involves a two-step sequence where one chlorine atom is first converted to a more reactive leaving group (e.g., a thioether via S-N-Ar), followed by a different type of cross-coupling, such as the Liebeskind-Srogl reaction, at that site. This has been used effectively on the related 2,8-dichloropyrido[3,2-d]pyrimidine scaffold to achieve high regioselectivity. nih.gov
Cyclization Reactions of Derivatives
Derivatives of this compound can undergo further transformations to build fused heterocyclic systems, expanding the structural diversity and potential applications of the core scaffold.
Cyclization of Monohydrazino Derivatives to Triazolo Derivatives
A key transformation is the conversion of this compound into fused triazolo-derivatives. This process typically involves two main steps: first, the regioselective substitution of one chlorine atom with hydrazine, followed by an intramolecular cyclization.
The initial step is a nucleophilic aromatic substitution (S-N-Ar) where hydrazine monohydrate selectively displaces one of the chloro substituents to form a monohydrazino derivative, such as 5-chloro-8-hydrazinopyrido[2,3-d]pyridazine or 8-chloro-5-hydrazinopyrido[2,3-d]pyridazine. The selectivity of this initial substitution can often be controlled by temperature.
Once the monohydrazino intermediate is formed, it can be cyclized to generate a fused nih.govnih.govresearchgate.nettriazolo ring. This cyclization can be achieved by reacting the hydrazino derivative with a suitable one-carbon electrophile, such as triethyl orthoformate or formic acid, which leads to the formation of a nih.govnih.govresearchgate.nettriazolo[4,3-b]pyrido[2,3-d]pyridazine system. Alternatively, reaction with nitrous acid (generated from sodium nitrite (B80452) and an acid) can lead to an azido (B1232118) derivative which may cyclize to a tetrazolo-fused system that can sometimes rearrange or be converted to the triazolo derivative. The synthesis of related 8-chloro- nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazine structures has been successfully demonstrated, showcasing the viability of this synthetic route. nih.gov
Table 2: Synthetic Pathway to Fused Triazolo Derivatives
| Step | Reactant(s) | Product | Description |
|---|---|---|---|
| 1 | This compound, Hydrazine Monohydrate | 5-Chloro-8-hydrazinopyrido[2,3-d]pyridazine | Regioselective nucleophilic substitution of one chlorine atom. |
This strategy provides a pathway to novel tricyclic heterocyclic compounds, where the remaining chlorine atom can be used for further functionalization via cross-coupling or other substitution reactions.
Advanced Spectroscopic and Computational Analysis of 5,8 Dichloropyrido 2,3 D Pyridazine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. It is used to confirm the identity and purity of synthesized compounds, including 5,8-Dichloropyrido[2,3-d]pyridazine.
Proton NMR (¹H NMR) spectroscopy is instrumental in determining the arrangement of hydrogen atoms within a molecule. For the parent pyridazine (B1198779) ring, the protons typically appear as multiplets in the aromatic region of the spectrum. For instance, in the ¹H NMR spectrum of pyridazine, signals are observed around 7.5 ppm and 9.2 ppm. chemicalbook.com The specific chemical shifts and coupling constants of the protons in this compound and its derivatives are crucial for confirming the substitution pattern on the fused heterocyclic rings. The electron-withdrawing nature of the chlorine atoms and the nitrogen atoms in the pyridopyridazine (B8481360) core significantly influences the chemical shifts of the remaining protons, providing key structural insights.
¹H NMR Data for Pyridazine
| Assignment | Shift (ppm) |
|---|---|
| A | 7.509 |
| B | 9.213 |
Data obtained from a 89.56 MHz spectrum in CDCl₃. chemicalbook.com
¹³C NMR Data for Pyridazine
| Assignment | Shift (ppm) |
|---|---|
| C3, C6 | 150.9 |
| C4, C5 | 126.8 |
Theoretical values.
The synthesis of pyridopyridazines can sometimes lead to the formation of structural isomers. NMR spectroscopy is a critical tool for differentiating between these isomers. For example, the tautomerism of certain pyridopyridazinone derivatives has been studied in detail using ¹H, ¹³C, and ¹⁵N NMR spectroscopy, allowing for the determination of the major isomer in different solvents. mdpi.com Furthermore, in the synthesis of polychlorinated derivatives, NMR is essential to confirm the number and position of the chlorine atoms on the pyridopyridazine core. The distinct electronic effects of chlorine atoms at different positions lead to unique patterns in both the ¹H and ¹³C NMR spectra, enabling precise structural assignment. mdpi.com
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. It is routinely used to confirm the successful synthesis of this compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This precision allows for the determination of the elemental formula of a molecule, which is a definitive confirmation of its identity. For this compound (C₇H₃Cl₂N₃), the expected monoisotopic mass is approximately 198.9704 Da. uni.lu HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, thereby confirming the molecular formula. The characteristic isotopic pattern of the two chlorine atoms would also be readily observable.
Predicted Collision Cross Section (CCS) for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 199.97768 | 133.4 |
| [M+Na]⁺ | 221.95962 | 145.9 |
| [M-H]⁻ | 197.96312 | 133.3 |
Data calculated using CCSbase. uni.lu
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is frequently used to analyze the purity of synthesized compounds and to characterize reaction mixtures. For this compound, LC-MS can be used to confirm the presence of the desired product and to identify any byproducts or impurities. The retention time from the LC provides information on the polarity of the compound, while the mass spectrum confirms its molecular weight. Several suppliers of this compound provide LC-MS data as part of their quality control documentation. bldpharm.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a potent analytical technique utilized to identify the functional groups present within a molecule. The IR spectrum of this compound and its derivatives reveals characteristic absorption bands that correspond to the specific vibrational modes of their constituent bonds.
The analysis of pyridazine and its derivatives often involves the identification of key spectral regions. For instance, the C-Cl stretching vibrations in chlorinated compounds like this compound are typically observed in the range of 660–890 cm⁻¹. The aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the fused aromatic rings are found in the 1600-1400 cm⁻¹ region. For example, in a phenyl-pyridazine derivative, the aromatic ring vibrations have been noted around 1596 cm⁻¹.
In derivatives where functional groups are introduced, IR spectroscopy confirms their presence. For example, the introduction of an amino group (NH₂) would show characteristic stretching bands, as seen in a derivative with an NH₂ group absorbing at 3355 cm⁻¹. Similarly, a cyano group (CN) is identified by a sharp band around 2222 cm⁻¹. The presence of a carbonyl group (C=O) in derivatives is marked by a strong absorption band, for instance, at 1697 cm⁻¹ or 1715 cm⁻¹, while its absence in subsequent reaction products is a key indicator of successful transformation.
The table below summarizes characteristic IR absorption bands for functional groups relevant to the analysis of this compound and its derivatives.
| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) |
| C-H (Aromatic) | Stretching | > 3000 |
| C=C / C=N (Aromatic Ring) | Stretching | 1400 - 1600 |
| C-Cl | Stretching | 660 - 890 |
| N-H | Stretching | ~3319 |
| NH₂ | Stretching | ~3355 |
| C=O | Stretching | 1680 - 1715 |
| C≡N | Stretching | ~2222 |
| C=S | Stretching | ~1228 |
This table is a compilation of typical frequency ranges and specific examples from related compounds.
The interpretation of these spectra is often supported by computational methods to provide a more detailed assignment of the vibrational modes. Such combined experimental and theoretical approaches are crucial for a comprehensive structural elucidation of these complex heterocyclic systems.### 4.4. Computational Chemistry and Quantum Mechanical Studies
Computational chemistry and quantum mechanical studies are indispensable tools for gaining deep insights into the structural, electronic, and reactivity properties of this compound and its derivatives. conicet.gov.ar These methods complement experimental data, providing a molecular-level understanding that is often difficult to achieve through experimentation alone.
Computational Chemistry and Quantum Mechanical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. uni-muenchen.de For pyridazine derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G* or 6-311++G(d,p), have been employed to predict a range of properties. uni-muenchen.debhu.ac.inmalayajournal.org
A fundamental step in computational analysis is the optimization of the molecular geometry to find the lowest energy structure. For pyridazine derivatives, DFT methods, such as B3LYP/6-31G(d,p), are used to calculate the most stable conformation. bhu.ac.inresearchgate.net These calculations provide precise bond lengths, bond angles, and dihedral angles. bhu.ac.in For instance, in a study on 4,5-Dichloropyridazin-3-(2H)-one, the optimized geometric parameters calculated at the B3LYP/6-31G(d,p) level showed good agreement with experimental X-ray diffraction data, validating the computational model. bhu.ac.in This accuracy is crucial for subsequent predictions of other molecular properties.
The table below presents a comparison of selected experimental and calculated geometric parameters for a related dichloropyridazine derivative, illustrating the reliability of DFT in predicting molecular structures.
| Parameter | Bond | Experimental (Å) | Calculated (B3LYP/6-31G(d,p)) (Å) |
| Bond Length | C-Cl | 1.711 | 1.720 (monomer) / 1.721 (dimer) |
| N-N | 1.345 | 1.338 (monomer) / 1.336 (dimer) | |
| C=O | 1.237 | 1.218 (monomer) / 1.235 (dimer) | |
| C=N | 1.296 | 1.302 (monomer) / 1.305 (dimer) |
Data adapted from a study on 4,5-Dichloropyridazin-3-(2H)-one. bhu.ac.in
DFT calculations are highly effective in predicting vibrational frequencies, which correspond to the peaks observed in experimental IR and Raman spectra. researchgate.netmdpi.com By calculating the harmonic frequencies at the optimized geometry, a theoretical vibrational spectrum can be generated. This calculated spectrum is invaluable for assigning the various vibrational modes observed experimentally. For example, studies on halogenated cytosines and 5-chlorouracil (B11105) have shown a good correlation between vibrational frequencies calculated using the B3LYP functional and those observed in FT-IR and FT-Raman spectra. researchgate.netmdpi.com
Similarly, DFT can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for calculating NMR shielding tensors. wikipedia.orgresearchgate.netresearchgate.net Theoretical ¹H and ¹³C NMR chemical shifts can be calculated for a proposed structure and compared with experimental data to confirm or elucidate the molecular structure. bhu.ac.inwikipedia.org The accuracy of these predictions depends on the level of theory and the basis set used. jocpr.com For instance, the GIAO method at the B3LYP/6-311G level has been successfully used to calculate the chemical shifts for novel triazol-5-one derivatives, showing good agreement with experimental values. researchgate.net
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. researchgate.net The MEP is plotted onto the electron density surface, using a color scale to indicate different potential values. Red regions, indicating negative electrostatic potential, are susceptible to electrophilic attack, while blue regions, with positive potential, are prone to nucleophilic attack. Green areas represent neutral or weakly interacting regions.
For pyridazine derivatives, MEP maps can identify the most reactive sites. For example, the nitrogen atoms of the pyridazine ring, with their lone pairs of electrons, typically appear as regions of negative potential, making them likely sites for protonation or interaction with electrophiles. In contrast, hydrogen atoms bonded to the aromatic ring will show positive potential. MEP analysis helps in understanding intermolecular interactions and guiding the synthesis of new derivatives.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity.
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For pyridazine derivatives, FMO analysis can provide insights into their electronic properties and potential biological activity. conicet.gov.ar DFT calculations are used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. For instance, in a study of 4,5-dichloropyridazin-3-(2H)-one, the HOMO-LUMO gap was calculated to understand its electronic characteristics and reactivity. bhu.ac.in
The table below shows representative HOMO-LUMO energy values for a related pyridazine derivative, calculated using DFT.
| Molecular Orbital | Energy (eV) |
| HOMO | -7.21 |
| LUMO | -1.78 |
| Energy Gap (ΔE) | 5.43 |
Illustrative data based on calculations for 4,5-dichloropyridazin-3-(2H)-one at the B3LYP/6-31G(d,p) level. bhu.ac.in
The distribution of the HOMO and LUMO across the molecule indicates the likely regions for electron donation and acceptance, respectively, which is fundamental to understanding reaction mechanisms involving these compounds.
Correlation of Reactivity Trends with LUMO/LUMO+1 and HOMO/HOMO-1
The reactivity of chemical compounds is intrinsically linked to their electronic structure, particularly the distribution and energy of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In the context of this compound and its derivatives, understanding the interplay of these orbitals is crucial for predicting their behavior in chemical reactions, especially nucleophilic and electrophilic substitutions.
For halogenated heterocyclic compounds like this compound, the analysis can be more nuanced. The reactivity at a specific site, such as the carbon atom bonded to a chlorine atom, is not always directly correlated with the energy of the LUMO alone. In certain instances, the LUMO+1 orbital (the next lowest unoccupied molecular orbital) may play a more dominant role in determining the course of a reaction. This occurs when the LUMO lobes are not centered on the C-X (in this case, C-Cl) bonds, while the LUMO+1 lobes are. A similar consideration applies to the HOMO and HOMO-1 orbitals when predicting electrophilic reactivity at carbon atoms. Current time information in Berlin, DE.wuxibiology.com
The electron-withdrawing nature of the two chlorine atoms in this compound significantly lowers the energy of the LUMO, rendering the pyridazine ring electron-deficient and susceptible to nucleophilic substitution. Computational studies on related chlorinated diazines have shown that the selection of LUMO or LUMO+1 for correlating reactivity depends on the spatial distribution of these orbitals. Current time information in Berlin, DE.
To illustrate the correlation between frontier orbital energies and reactivity in derivatives of this compound, consider a hypothetical series of compounds where the substituents are varied. The calculated energies of the HOMO, LUMO, HOMO-1, and LUMO+1 orbitals can provide insights into their relative reactivities.
Table 1: Hypothetical Frontier Molecular Orbital Energies (in eV) and Reactivity Trends for Substituted this compound Derivatives
| Compound | Substituent (R) | E(HOMO) | E(HOMO-1) | E(LUMO) | E(LUMO+1) | Predicted Reactivity towards Nucleophiles |
| 1 | -H | -7.5 | -8.2 | -2.5 | -1.8 | High |
| 2 | -OCH₃ | -7.1 | -7.9 | -2.3 | -1.6 | Moderate-High |
| 3 | -NO₂ | -8.1 | -8.8 | -3.0 | -2.2 | Very High |
Note: The data in this table is illustrative and intended to demonstrate the general principles of correlating frontier orbital energies with reactivity. Actual values would require specific quantum chemical calculations.
In this hypothetical table, the introduction of an electron-donating group like methoxy (B1213986) (-OCH₃) would be expected to raise the energy of the HOMO and LUMO, potentially decreasing the reactivity towards nucleophiles compared to the unsubstituted compound. Conversely, an electron-withdrawing group like a nitro group (-NO₂) would significantly lower the LUMO energy, thereby increasing the susceptibility of the ring to nucleophilic attack.
The decision to use LUMO or LUMO+1 for correlation would depend on the specific location and nature of the substituent and its effect on the electronic distribution of the entire molecule. For instance, if a substitution reaction is observed to occur at a position where the LUMO has a small coefficient but the LUMO+1 has a large one, then the energy of the LUMO+1 would be the more relevant parameter for predicting reactivity trends across a series of derivatives. Current time information in Berlin, DE.
A comprehensive analysis would involve not only the calculation of these orbital energies but also the visualization of the orbital lobes to determine their localization. This allows for a more accurate prediction of the most probable sites for electrophilic and nucleophilic attack.
Medicinal Chemistry and Biological Relevance of Pyrido 2,3 D Pyridazine Derivatives Focusing on the Scaffold S Role
Pyrido[2,3-d]pyridazine (B3350097) as a Pharmacophore in Drug Design
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The pyrido[2,3-d]pyridazine nucleus serves as a privileged scaffold in drug design, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. nih.gov Its rigid structure and the presence of multiple nitrogen atoms provide key hydrogen bond donor and acceptor sites, which are crucial for molecular recognition and binding to target proteins. youtube.com
The related pyrido[2,3-d]pyrimidine (B1209978) scaffold, an analogue of biogenic purines and pteridines, has been extensively studied for its pharmacophoric qualities. nih.govjocpr.com These structures are considered "favored" for drug development due to their similarity to endogenous molecules like DNA bases, which allows them to interact with a wide range of biological receptors. nih.gov The pyrido[2,3-d]pyridazine system shares these characteristics, making it an attractive core for designing inhibitors of various enzymes and receptors. researchgate.netresearchgate.net
Therapeutic Applications and Biological Activities
Derivatives of the pyrido[2,3-d]pyridazine scaffold have demonstrated a broad spectrum of biological activities, leading to their investigation for various therapeutic applications. benthamdirect.comingentaconnect.com These activities primarily include anticancer and anti-inflammatory effects, driven by the interaction of these compounds with key biological pathways. researchgate.netut.ac.ir
The development of novel anticancer agents is a major focus of research involving pyrido[2,3-d]pyridazine and its isosteres, such as pyrido[2,3-d]pyrimidines. researchgate.netrsc.orgrsc.org These compounds exert their anticancer effects through several mechanisms, including the inhibition of critical enzymes involved in cancer cell growth and survival. researchgate.net
Kinases are a family of enzymes that play a central role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrido[2,3-d]pyridazine scaffold and its analogues are effective frameworks for designing potent kinase inhibitors. researchgate.net
Tyrosine Kinases (TKs): Pyrido[2,3-d]pyrimidine derivatives have been identified as inhibitors of tyrosine kinases like Bcr-Abl. nih.gov For instance, the derivative PD180970 was found to inhibit the tyrosine phosphorylation of p210Bcr-Abl with an IC₅₀ of 170 nM in human chronic myelogenous leukemia (K562) cells. nih.gov Another compound, PD173955, suppressed the growth of a Bcr-Abl cell line with an IC₅₀ of 2.5 nM. nih.gov
PI3K/mTOR Pathway: The phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is crucial for cell growth and proliferation and is often overactive in cancer. nih.gov Novel 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives have been identified as potent dual inhibitors of PI3K and mTOR. nih.gov The combination of PI3K and MEK inhibitors has shown to be effective in treating certain cancers. nih.govbiorxiv.org For example, dual PI3K/mTOR inhibitors like BEZ235 can block mTORC1 and mTORC2-mediated signaling but can also lead to the overactivation of the MEK/ERK pathway as a resistance mechanism. nih.gov
Cyclin-Dependent Kinases (CDKs): CDKs are critical regulators of the cell cycle. Palbociclib, a pyrido[2,3-d]pyrimidine derivative, is a well-known inhibitor of CDK4 and CDK6, approved for the treatment of certain types of breast cancer. mdpi.com Other derivatives have also shown significant inhibitory effects against CDK4/6. nih.gov For instance, one compound in a series demonstrated a 1.9-fold induction of apoptosis in PC-3 cells and a 1.8-fold induction in MCF-7 cells, primarily through the activation of caspase-3. nih.govnih.gov
Table 1: Kinase Inhibition by Pyrido[2,3-d]pyrimidine Derivatives
| Compound Class | Target Kinase(s) | Key Findings | Reference |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidine | Bcr-Abl Tyrosine Kinase | PD173955 suppressed Bcr-Abl cell line growth (IC₅₀ = 2.5 nM). nih.gov | nih.gov |
| Pyrido[2,3-d]pyrimidine | CDK4/6 | Palbociclib is an approved drug for breast cancer. mdpi.com Other derivatives also show potent inhibition. nih.gov | nih.govmdpi.com |
| 2-amino-4-methylpyrido[2,3-d]pyrimidine | PI3K/mTOR | Identified as potent dual inhibitors for cancer treatment. nih.gov | nih.gov |
| Pyrido[2,3-d]pyrimidine | PIM-1 Kinase | Compound 4 showed potent PIM-1 inhibition (IC₅₀ = 11.4 nM). rsc.orgrsc.org | rsc.orgrsc.org |
Dihydrofolate reductase (DHFR) is an essential enzyme for the synthesis of DNA, RNA, and certain amino acids. mdpi.com It is a well-established target for anticancer drugs. The pyrido[2,3-d]pyrimidine scaffold is a known pharmacophore for DHFR inhibitors. jocpr.comrsc.orgmdpi.com
Piritrexim, a pyrido[2,3-d]pyrimidine-based antifolate, has demonstrated antitumor properties by inhibiting DHFR. mdpi.com A newer series of 5-substituted pyrido[2,3-d]pyrimidines has been synthesized and evaluated for DHFR inhibition. nih.gov In this series, compound 11 showed the highest inhibitory activity with an IC₅₀ value of 6.5 µM, comparable to the reference drug methotrexate (B535133) (IC₅₀ = 5.57 µM). nih.gov Compounds 13 and 14 from the same series also displayed strong DHFR inhibition with IC₅₀ values of 7.1 µM and 8.7 µM, respectively. nih.gov
By inhibiting key enzymes like kinases and DHFR, pyrido[2,3-d]pyridazine derivatives effectively halt cell proliferation and can induce apoptosis (programmed cell death). rsc.orgnih.gov For instance, a study on new pyrido[2,3-d]pyrimidine derivatives showed that compounds 6b and 8d induced apoptosis in prostate (PC-3) and breast (MCF-7) cancer cells. nih.gov This was achieved by activating pro-apoptotic proteins like Bax and p53, down-regulating the anti-apoptotic protein Bcl2, and inhibiting CDK4/6. nih.gov
Another study found that a specific pyrido[2,3-d]pyrimidine derivative (compound 4 ) caused a significant increase in apoptosis in MCF-7 cells and arrested the cell cycle in the G1 phase, demonstrating its potent anti-proliferative effects. rsc.orgrsc.org
Inflammation is a protective response that can become detrimental if uncontrolled. nih.gov Pyrido[2,3-d]pyridazine derivatives have emerged as potential anti-inflammatory agents. researchgate.netrsc.org The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins, mediators of inflammation. nih.govrsc.org
A novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives were designed and synthesized, showing promising anti-inflammatory activity. nih.gov In a croton oil-induced ear edema model, compound 7c from this series demonstrated a significant 82% inhibition of edema. rsc.org Further investigation revealed that this compound acts as a dual inhibitor of both COX-1 and COX-2 enzymes, unlike some selective COX-2 inhibitors. nih.govrsc.org This dual inhibition could offer a different therapeutic profile for managing inflammatory conditions. nih.gov
Table 2: Anti-inflammatory Activity of Pyrido[2,3-d]pyridazine Derivatives
| Compound Class | Biological Target | Experimental Model | Key Finding | Reference |
|---|---|---|---|---|
| Pyrido[2,3-d]pyridazine-2,8-dione | COX-1/COX-2 | Croton oil-induced ear edema in mice | Compound 7c showed 82% edema inhibition and dual COX-1/COX-2 inhibitory activity. rsc.org | nih.govrsc.org |
Anti-inflammatory Activity
Cyclooxygenase (COX-1/COX-2) Dual Inhibition
The pyrido[2,3-d]pyridazine nucleus has been successfully utilized to develop potent anti-inflammatory agents through the dual inhibition of cyclooxygenase enzymes, COX-1 and COX-2. A novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives were designed and synthesized, demonstrating significant anti-inflammatory properties.
In particular, compound 7c from this series, an N-phenyl-substituted derivative, exhibited notable in vivo anti-inflammatory activity, with an 82% inhibition of ear edema in an experimental model. nih.govnih.gov Further in vitro testing revealed that this compound possesses similar inhibitory activities against both COX-1 and COX-2 isoenzymes. nih.govnih.gov Molecular docking studies helped to elucidate the structural features responsible for this dual inhibitory action. nih.govnih.gov The transformation from a highly selective COX-2 inhibitor to a dual COX inhibitor was achieved through the ring closing of a 2-pyridone pattern, establishing this pyrido[2,3-d]pyridazine-2,8-dione as a potential lead compound for developing new anti-inflammatory drugs. nih.govnih.gov
Table 1: Anti-inflammatory and COX Inhibitory Activity of Pyrido[2,3-d]pyridazine-2,8-dione Derivatives
| Compound | Substitution | In Vivo Anti-inflammatory Activity (% Edema Inhibition) | In Vitro COX-1 Inhibition (%) | In Vitro COX-2 Inhibition (%) |
| 7c | N-phenyl | 82% | 52.34 ± 3.49 | 49.32 ± 1.15 |
| Indomethacin | Reference | Not specified | 65.17 ± 1.29 | 45.10 ± 1.80 |
| Rofecoxib | Reference | Not specified | 2.50 ± 1.10 | 50.00 ± 0.90 |
Data sourced from a study on pyrido[2,3-d]pyridazine-2,8-dione derivatives. nih.gov
p38 Kinase Inhibition
The p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the inflammatory cascade, making it a key target for anti-inflammatory drug development. While direct research on 5,8-Dichloropyrido[2,3-d]pyridazine derivatives as p38 inhibitors is limited, studies on isomeric and related structures highlight the potential of the pyridazine (B1198779) and pyridopyrazine core.
Novel trisubstituted pyridazine inhibitors of p38 MAP kinase have shown potent inhibition of LPS-induced TNF-alpha production in mice and efficacy in rat collagen-induced arthritis models. researchgate.net Furthermore, research into p38 inhibitors based on a 3,4-dihydropyrido[4,3-d]pyrimidazin-2-one template, an isomer of the pyrido[2,3-d]pyridazine system, has identified potent compounds. nih.gov A crystal structure of one such inhibitor in complex with p38 revealed a key pi-stacking interaction with a tyrosine residue in the glycine-rich loop of the enzyme. nih.gov
Significantly, a study on pyridinylpyridopyrazines found that replacing a quinoxaline (B1680401) core with a pyrido[2,3-b]pyrazine core led to a compound (9e ) with superior p38 alpha MAP kinase inhibition, boasting an IC₅₀ value of 38 nM. nih.gov This demonstrates that the pyridopyrazine scaffold, which is closely related to pyridopyridazine (B8481360), is a promising framework for potent p38 kinase inhibitors.
Table 2: p38α MAP Kinase Inhibition by a Pyrido[2,3-b]pyrazine Derivative
| Compound | Scaffold | p38α MAP Kinase Inhibition (IC₅₀) |
| 9e | Pyrido[2,3-b]pyrazine | 38 nM |
| 6f | Quinoxaline | 81 nM |
Data sourced from a study on novel p38 alpha mitogen-activated protein kinase inhibitors. nih.gov
Antimicrobial Activities (Antibacterial, Antifungal, Antituberculosis)
The pyrido[2,3-d]pyridazine scaffold and its relatives have shown considerable promise as antimicrobial agents. Research into various derivatives has established their activity against a range of bacterial and fungal pathogens, as well as Mycobacterium tuberculosis.
Antibacterial and Antifungal Activity: Studies on new pyridazinium compounds have demonstrated notable antimicrobial and antifungal effects. nih.gov Within the related pyrrolopyridazine series, it was observed that saturated compounds were more active against Pseudomonas aeruginosa and Candida albicans, while partially saturated derivatives showed higher activity against Staphylococcus aureus and Bacillus subtilis. nih.gov Aromatic pyrrolopyridazines were found to be active against Bacillus subtilis. nih.gov Furthermore, the closely related pyrido[2,3-d]pyrimidine scaffold has been extensively explored, yielding derivatives with significant inhibitory effects against bacteria, with many compounds showing MIC values between 4–20 μmol L⁻¹. mdpi.com Some of these compounds also exhibited potent antifungal activity, with one derivative proving more effective than the standard drug fluconazole (B54011) against Candida albicans and Ganoderma lucidum. mdpi.com
Antituberculosis Activity: The pyridazine moiety has been incorporated into novel compounds evaluated for their in vitro antituberculosis activity. nih.gov A study on a series of eighteen new pyridazine derivatives identified three compounds with moderate activity against Mycobacterium tuberculosis. nih.gov This indicates that the pyridazine ring is a viable starting point for the development of new antitubercular agents. The related pyrido[2,3-d]pyrimidine scaffold has also been recognized for its antitubercular potential. mdpi.commdpi.com
Anticonvulsant Activity
Derivatives of the pyrido[2,3-d]pyridazine scaffold have been investigated for their potential in treating epilepsy. A study focusing on ten substituted pyrido[2,3-d]pyridazines, prepared from pyridine (B92270) dicarboxylic acid, evaluated their in-vivo anticonvulsant properties using the pentylenetetrazole (PTZ) test. researchgate.net
Compound 5b from this series demonstrated excellent anticonvulsant potential in both in silico docking studies and in vivo experiments. researchgate.net At a dose of 25 mg/kg, it provided 87% protection from mortality and significantly delayed the onset of myoclonic and clonic seizures. researchgate.net The proposed mechanism for its anticonvulsant action is a high binding affinity with the GABA-A receptor. researchgate.net
Table 3: Anticonvulsant Activity of a Pyrido[2,3-d]pyridazine Derivative in the PTZ Test
| Compound | Dose (mg/kg) | Delay in Myoclonic Seizure Onset (sec) | Delay in Clonic Seizure Onset (sec) | Protection from Mortality (%) |
| 5b | 25 | 132.33 ± 12.53 | 141.38 ± 22.92 | 87% |
| Phenytoin (Standard) | 10 | Not specified | Not specified | Not specified |
Data sourced from an in-vivo study on novel Pyrido[2,3-d] Pyridazines. researchgate.net
Aldose Reductase Inhibition
Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for preventing diabetic complications. The pyridazine scaffold has been explored for this purpose. A series of 4,6-diaryl pyridazinones substituted at the N-2 position with a carboxylic acid-bearing chain were synthesized and evaluated for their ability to inhibit pig lens aldose reductase. nih.gov
The N-acetic acid derivative 3c , which features a chlorine atom on the phenyl nucleus at the 6-position of the pyridazine ring, was identified as the most active compound in the series, with an IC₅₀ value of 1.2 x 10⁻⁵ M. nih.gov This research highlighted the importance of lipophilicity and the spatial configuration of the compounds for enzymatic activity. nih.gov In a related study, derivatives of the isomeric pyrido[2,3-b]pyrazin-3(4H)-one scaffold were found to be highly potent and selective aldose reductase inhibitors, with one compound, 9c , showing an exceptionally low IC₅₀ value of 0.009 µM. nih.gov
Table 4: Aldose Reductase Inhibitory Activity of Pyridazine and Pyrido[2,3-b]pyrazine Derivatives
| Compound | Scaffold | Aldose Reductase Inhibition (IC₅₀) |
| 3c | Pyridazinone | 12 µM (1.2 x 10⁻⁵ M) |
| 9c | Pyrido[2,3-b]pyrazin-3(4H)-one | 0.009 µM |
Data sourced from studies on pyridazinone and pyrido[2,3-b]pyrazin-3(4H)-one derivatives. nih.govnih.gov
Antihypertensive Agents
While direct evidence for the antihypertensive activity of this compound derivatives is not prominent, extensive research on the closely related pyrido[2,3-d]pyrimidine scaffold has yielded potent antihypertensive agents. A series of 51 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives were evaluated for this activity in spontaneously hypertensive rats. nih.gov
One compound, 6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine (36) , was particularly effective. nih.gov It successfully lowered blood pressure in a gradual and sustained manner to normotensive levels at oral doses of 10-50 mg/kg. nih.gov Furthermore, these normalized blood pressure levels could be maintained with single daily oral doses. nih.gov Subsequent studies on acyl amide analogues of these compounds also showed good oral antihypertensive activity. nih.gov These findings underscore the potential of the broader pyridopyrimidine and pyridopyridazine family in cardiovascular medicine.
Neurological Disorders (e.g., GABA-A receptor ligands)
The pyrido[2,3-d]pyridazine scaffold has been identified as a novel framework for ligands that bind to the benzodiazepine (B76468) site of the GABA-A receptor, a key target for treating neurological and psychiatric disorders. Novel syntheses have been developed for 2,3,8-trisubstituted pyrido[2,3-d]pyridazines, and these compounds were found to be high-affinity ligands for this receptor site. nih.gov
This discovery positions the pyrido[2,3-d]pyridazine system as a valuable scaffold for developing new agents to treat conditions like anxiety, seizures, and other neurological disorders. nih.gov The versatility of this heterocyclic system allows for the generation of diverse libraries of compounds for screening and optimization of GABA-A receptor activity.
Anthelmintic/Nematicidal Activity
The pyrido[2,3-d]pyridazine scaffold has been investigated for a wide range of biological activities. While much of the research has centered on areas like anticancer and anti-inflammatory applications, the inherent bioactivity of this heterocyclic system suggests potential for other therapeutic areas. The structural similarities to purines and other biologically important nitrogen-containing heterocycles make pyrido[2,3-d]pyridazine derivatives interesting candidates for screening against various pathogens.
Research into the broader class of pyridazine derivatives has shown promise in the development of agrochemicals, with some compounds exhibiting insecticidal and fungicidal properties. researchgate.net This suggests that the core pyridazine structure, and by extension the fused pyrido[2,3-d]pyridazine system, can interact with biological targets in invertebrates and microorganisms. However, specific studies focusing on the anthelmintic or nematicidal properties of this compound or its close analogs are not extensively documented in the reviewed literature. Further screening of pyrido[2,3-d]pyridazine libraries against helminths and nematodes could be a valuable area for future research.
Structure-Activity Relationships (SAR)
Influence of Substituent Position and Nature on Activity
The biological activity of pyrido[2,3-d]pyridazine derivatives is highly dependent on the nature and position of substituents on the bicyclic core. nih.gov Studies on various derivatives have provided insights into these relationships.
In the related pyrido[2,3-d]pyrimidin-7(8H)-one series, the introduction of substituents at the C4 position has been a challenge, but when achieved, it has opened up new avenues for biological activity. mdpi.com For example, the introduction of a chlorine atom at the C4 position of a precursor pyrimidine (B1678525) allowed for further diversification at that position, which is critical for targeting certain tyrosine kinases. mdpi.com This underscores the importance of specific substitution patterns for achieving desired biological effects.
The following table summarizes the influence of substituents on the activity of some pyrido[2,3-d]pyridazine and related derivatives:
| Compound Series | Substituent and Position | Effect on Activity | Reference |
| Pyrido[2,3-d]pyridazine-2,8-diones | N-phenyl substitution | Increased anti-inflammatory activity | nih.gov |
| Pyrido[2,3-d]pyrimidin-7(8H)-ones | Chlorine at C4 | Enables further diversification for kinase inhibition | mdpi.com |
| Pyrido[2,3-d]pyrimidin-7(8H)-ones | Ethyl group on N8 | Four-fold better activity than N8-methylated analogs | mdpi.com |
Ring Fusion and Pharmacological Profiles
The fusion of a pyridine ring to a pyridazine or pyrimidine ring to form the pyrido[2,3-d]pyridazine or pyrido[2,3-d]pyrimidine scaffold is a key determinant of the pharmacological profile. This fusion creates a rigid, planar structure that can effectively interact with the active sites of various enzymes.
The pyrido[2,3-d]pyrimidine scaffold, an isomer of pyrido[2,3-d]pyridazine, is found in various bioactive compounds and is associated with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. jocpr.com The specific arrangement of nitrogen atoms in the fused ring system is crucial for its interaction with biological targets like dihydrofolate reductase (DHFR) and various kinases. mdpi.comnih.gov
Molecular Docking Studies and Receptor Interactions
Elucidation of Binding Modes and Selectivity
Molecular docking studies have been instrumental in understanding the binding modes of pyrido[2,3-d]pyridazine and related derivatives with their biological targets. These studies help to elucidate the key interactions that are responsible for the observed biological activity and selectivity.
For a pyrido[2,3-d]pyridazine-2,8-dione derivative that acts as a dual COX-1/COX-2 inhibitor, molecular docking was used to elucidate the structural features responsible for this dual inhibition. nih.govrsc.org By visualizing the compound in the active site of the enzymes, researchers can identify the specific amino acid residues that interact with the ligand and understand how these interactions contribute to its inhibitory activity.
In studies of pyrido[2,3-d]pyrimidine derivatives as anticancer agents, molecular docking has been used to predict the binding affinity and orientation of the compounds in the active sites of enzymes like VEGFR-2 and HER-2. mdpi.com The docking scores, which are a measure of the binding affinity, can be correlated with the experimentally determined inhibitory activities. For example, compounds with better docking scores often show higher potency in in vitro assays. mdpi.com
Interaction with Biological Targets (e.g., PI3Kγ, DNA gyrase, B-Raf)
While specific docking studies for this compound against PI3Kγ, DNA gyrase, and B-Raf were not found in the reviewed literature, studies on related pyrido[2,3-d]pyrimidine derivatives have shown interactions with a variety of kinases, which are often the targets in cancer therapy.
Pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of several kinases, including tyrosine kinases (TKs), PI3K, and CDK4/6. nih.gov The pyrido[2,3-d]pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with the ATP-binding site of many kinases.
The following table lists some of the biological targets of pyrido[2,3-d]pyrimidine derivatives and the types of interactions observed:
| Compound Series | Biological Target | Key Interactions | Reference |
| Pyrido[2,3-d]pyrimidin-7-one derivatives | CDK4 | Hydrogen bonding and hydrophobic interactions in the ATP-binding site | japsonline.com |
| Cyanopyridones and Pyrido[2,3-d]pyrimidines | VEGFR-2 and HER-2 | Hydrogen bonds with key residues like Cys1045, Asp1046, and Glu885 | mdpi.com |
| Pyrido[2,3-d]pyrimidine derivatives | Dihydrofolate Reductase (DHFR) | Hydrogen bonding with the amino groups on the pyrimidine ring | nih.gov |
It is plausible that the pyrido[2,3-d]pyridazine scaffold, due to its structural similarities to the pyrido[2,3-d]pyrimidine core, could also interact with these and other kinase targets. The presence of chloro substituents, as in this compound, would likely influence the binding affinity and selectivity through halogen bonding and other electronic effects. Further molecular modeling studies are needed to explore the potential of this specific compound as an inhibitor of PI3Kγ, DNA gyrase, and B-Raf.
Q & A
Basic: What are the key synthetic strategies for preparing 5,8-Dichloropyrido[2,3-d]pyridazine, and how can reaction conditions be optimized?
Answer:
Synthesis of this compound typically involves cyclization reactions or functionalization of precursor heterocycles. A common approach is the use of microwave-assisted synthesis to enhance reaction efficiency, as demonstrated in studies on structurally related 3,6-dichloropyridazine derivatives . For example, optimized conditions may include:
- Stepwise chlorination : Sequential introduction of chlorine atoms at positions 5 and 8 using POCl₃ under reflux, with catalytic agents like DMF to improve regioselectivity .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) are preferred for their ability to stabilize intermediates and enhance reaction rates .
- Monitoring : Thin-layer chromatography (TLC) is critical to track reaction progress and isolate intermediates .
Basic: Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
Answer:
- NMR spectroscopy : H and C NMR are essential for confirming the aromatic scaffold and chlorine substitution pattern. For example, deshielded protons adjacent to chlorine atoms exhibit distinct shifts in the range of δ 8.5–9.5 ppm .
- Mass spectrometry (HRMS) : High-resolution MS validates molecular weight and isotopic patterns consistent with dichloro substitution .
- X-ray crystallography : Resolves ambiguities in regiochemistry, particularly when synthetic routes yield positional isomers .
Advanced: How can researchers resolve contradictions in reported reactivity or spectral data for derivatives of this compound?
Answer:
Discrepancies often arise from variations in synthetic conditions or impurities. Methodological steps include:
- Reproducibility checks : Replicate reported procedures with strict control of temperature, solvent purity, and catalyst ratios .
- Computational validation : Density functional theory (DFT) calculations predict NMR chemical shifts and compare them to experimental data to identify misassignments .
- Comparative analysis : Cross-reference data with structurally analogous compounds, such as 5,7-dimethylpyrido[2,3-d]pyrimidine derivatives, to isolate substituent-specific effects .
Advanced: What strategies mitigate challenges in achieving regioselective functionalization of this compound?
Answer:
Regioselectivity is influenced by electronic and steric factors. Key approaches include:
- Directed metalation : Use of lithiation agents (e.g., LDA) at low temperatures (-78°C) to target specific positions, followed by quenching with electrophiles .
- Protecting groups : Temporary protection of reactive sites (e.g., using trimethylsilyl groups) to direct functionalization to less activated positions .
- Catalytic cross-coupling : Palladium-catalyzed Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at predetermined sites, leveraging halogen-directed coupling .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Waste disposal : Segregate halogenated waste in designated containers for professional incineration to avoid environmental release .
- Emergency measures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinsing due to potential hydrolysis hazards .
Advanced: How can researchers design biological activity assays for this compound derivatives?
Answer:
- Target selection : Prioritize targets based on structural analogs (e.g., pyrido[2,3-d]pyrimidines with known kinase inhibition ).
- In vitro screening : Use enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization to measure binding affinity to targets like CXCR2 chemokine receptors .
- Cytotoxicity profiling : Employ MTT assays on human cell lines (e.g., HEK-293) to evaluate therapeutic windows and IC₅₀ values .
Advanced: What methodologies address low yields in multi-step syntheses of this compound-based scaffolds?
Answer:
- Flow chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions in exothermic steps (e.g., chlorination) .
- Microwave assistance : Accelerates slow steps (e.g., cyclization) while maintaining regiochemical control .
- Intermediate purification : Flash chromatography or recrystallization at each step minimizes carryover impurities that impede later reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
